molecular formula C11H12N2 B1336341 4-Methyl-3-(1H-pyrrol-1-yl)aniline CAS No. 94009-17-3

4-Methyl-3-(1H-pyrrol-1-yl)aniline

Cat. No. B1336341
CAS RN: 94009-17-3
M. Wt: 172.23 g/mol
InChI Key: NEQLOMKLDPPIFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been explored in various contexts. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were prepared and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing potent CDK2 and CDK4 inhibition and anti-proliferative activity against human tumor cell lines . Another study describes the synthesis of a key intermediate for the CCR5 antagonist TAK-779, which involved reductive alkylation and alkylation of N-methyl-N-(tetrahydropyran-4-yl)amine with 4-nitrobenzylbromide . These studies highlight the potential of pyrrole-containing anilines in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-3-(1H-pyrrol-1-yl)aniline has been investigated using various techniques. A crystal structure investigation of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, revealed a coplanar arrangement with a dihedral angle between the pyrrolidine and benzene rings, as well as the presence of strong N-H···O hydrogen bonds and weak C-H···π interactions . Density functional theory (DFT) calculations were used to confirm the experimental geometric parameters and to simulate UV spectra, indicating a strong correlation between experimental and theoretical data .

Chemical Reactions Analysis

The reactivity of pyrrole-containing anilines has been explored in various chemical reactions. For example, a domino reaction involving a pyrazol derivative with heterocyclic CH acids resulted in the cleavage of the substrate and the formation of substituted pyrazoles and aniline . This demonstrates the versatility of pyrrole-aniline derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-aniline derivatives have been studied through various methods. Single crystal X-ray diffraction was used to determine the crystal structures of 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents, providing insights into bond lengths and angles . Additionally, mass spectrometry, infrared, and proton NMR spectroscopies were employed to study the compounds further . These techniques are essential for understanding the properties and potential applications of these compounds.

Scientific Research Applications

Structural and Molecular Analysis

Research on isomers related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline, such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, has focused on understanding their molecular structure. These compounds exhibit a planar backbone and engage in various packing interactions, including hydrogen bonds and C-H···π interactions, which are crucial for their chemical properties and potential applications in materials science and chemistry (Su et al., 2013).

Chemical Reactions and Synthesis

Studies have explored the reactions of similar pyrrole derivatives with heterocyclic CH acids, leading to the formation of substituted pyrazoles and anilines. This research is significant for the development of novel synthetic routes in organic chemistry (Erkin & Ramsh, 2014).

Electroluminescence and Photophysics

Compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline have been used in the synthesis of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes display potential for electroluminescence applications, such as in organic light-emitting diodes (OLEDs), due to their emission properties covering from blue to red regions (Vezzu et al., 2010).

Crystal Structure Studies

The crystal structure of compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline has been investigated, revealing insights into molecular geometry, hydrogen bonding, and other intermolecular interactions. This research is crucial for understanding the solid-state properties of these compounds, which can inform their use in various applications (Krishnan et al., 2021).

Polymer and Material Science

Compounds related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline have been used in the synthesis of electrochromic polymers. These polymers demonstrate distinct electrochromic properties and potential for biosensing applications, highlighting their significance in material science and sensor technology (Ayranci et al., 2015).

Antimicrobial Research

Some derivatives of pyrrole-aniline compounds have shown promising results as antimicrobial agents. The presence of heterocyclic rings in these compounds contributes to their antibacterial and antifungal activities, which is essential for pharmaceutical research and drug development (Mukovoz et al., 2017).

Corrosion Inhibition

Schiff bases derived from pyrrole-2-carbaldehyde, which are structurally related to 4-Methyl-3-(1H-pyrrol-1-yl)aniline, have been evaluated for their corrosion inhibition properties. These studies are important for industrial applications where corrosion resistance is critical (Charles et al., 2020).

properties

IUPAC Name

4-methyl-3-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQLOMKLDPPIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424480
Record name 4-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(1H-pyrrol-1-yl)aniline

CAS RN

94009-17-3
Record name 4-Methyl-3-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94009-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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